MorDalphos Pd G2
Description
Contextualization of MorDalphos Pd G2 within Buchwald Precatalyst Generations
The development of this compound is intrinsically linked to the broader evolution of palladium precatalysts, particularly the highly successful Buchwald series. These precatalysts are designed to provide a stable, reliable source of the active Pd(0) species required for catalytic cycles.
Evolution from First Generation (G1) to Second Generation (G2) Precatalysts
The first generation (G1) of Buchwald precatalysts were a significant step forward, offering a method to generate the active Pd(0) catalyst through deprotonation with a base. sigmaaldrich.com However, the activation of G1 precatalysts often required strong bases and could be sensitive to reaction conditions.
Distinguishing Structural Features of G2 Precatalysts (e.g., aminobiphenyl scaffold)
The defining structural feature of G2 precatalysts is the replacement of the phenethylamine (B48288) backbone found in G1 with a 2-aminobiphenyl (B1664054) scaffold. sigmaaldrich.comsigmaaldrich-jp.com This patented aminobiphenyl scaffold is crucial to the improved performance of G2 catalysts. chemscene.com this compound, identified by its CAS Number 2230788-60-8, is a prime example of a G2 precatalyst, incorporating the MorDalphos ligand into this aminobiphenyl palladacycle structure. sigmaaldrich.com Its systematic name is Chloro(2-(di-1-adamantylphosphino)morpholinobenzene)[2-(2′-amino-1,1′-biphenyl)]palladium(II). sigmaaldrich.com
| Precatalyst Generation | Core Scaffold | Activation Characteristics |
| G1 | Phenethylamine | Requires stronger bases for activation. |
| G2 | 2-Aminobiphenyl | Activated by weaker bases (e.g., carbonates, phosphates) at room temperature. sigmaaldrich-jp.com |
Advantages of G2 Precatalysts for Catalytic Efficiency
The structural change from G1 to G2 brings about several advantages that contribute to greater catalytic efficiency. The 2-aminobiphenyl scaffold in G2 precatalysts like this compound facilitates the formation of the active monoligated Pd(0) species under milder conditions, often at room temperature with the use of weak bases such as carbonates or phosphates. sigmaaldrich-jp.comchemscene.com This leads to several practical benefits in chemical synthesis:
Air and Moisture Stability: G2 precatalysts are generally air- and moisture-stable solids, which simplifies handling and storage. chemscene.com
Mild Reaction Conditions: The ability to activate the catalyst under gentle conditions broadens the scope of compatible functional groups and substrates. sigmaaldrich-jp.com
Lower Catalyst Loadings: The high efficiency of the catalyst allows for lower concentrations to be used, which is both economically and environmentally beneficial. chemscene.com
Shorter Reaction Times: The rapid generation of the active catalytic species often leads to reduced reaction times. sigmaaldrich-jp.com
Classification of MorDalphos as a Phosphine (B1218219) Ligand System
The performance of a palladium precatalyst is heavily dependent on the nature of the phosphine ligand bound to the metal center. The MorDalphos ligand is a sophisticated example of a dialkylbiarylphosphine, a class of ligands that has revolutionized palladium catalysis.
Role of Phosphine Ligands in Palladium-Catalyzed Transformations
Phosphine ligands play a critical role in palladium-catalyzed cross-coupling reactions. They coordinate to the palladium center, influencing its electronic properties and steric environment. This, in turn, modulates the reactivity of the catalyst and can enhance the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The ability to tune the properties of phosphine ligands has been instrumental in developing catalysts for challenging transformations.
Specific Characterization of MorDalphos as a Dialkylbiarylphosphine Ligand
MorDalphos falls into the category of dialkylbiarylphosphine ligands, which are known for their bulky and electron-rich nature. These characteristics are crucial for promoting the formation of the highly reactive, monoligated L-Pd(0) intermediate that is often the active species in many cross-coupling reactions.
The "Mor" in MorDalphos refers to the morpholino group, while "Dal" signifies the di(1-adamantyl)phosphino group. The adamantyl groups are exceptionally bulky, which helps to create a sterically hindered environment around the palladium center, facilitating the desired catalytic transformations.
| Feature | Description | Impact on Catalysis |
| Phosphine Type | Dialkylbiarylphosphine | Electron-rich and sterically bulky. |
| Alkyl Groups | Di(1-adamantyl) | Provides significant steric bulk, influencing selectivity and reaction rates. |
| Aryl Group | Morpholinophenyl | Contributes to the electronic properties of the ligand. |
The combination of the robust G2 aminobiphenyl scaffold with the sterically demanding and electron-rich MorDalphos ligand results in the highly effective this compound precatalyst, which has demonstrated significant utility in a variety of important chemical transformations, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. researchgate.netnih.govresearchgate.net
P,N-Ligand Coordination in Palladium Complexes
The coordination of P,N-ligands to a palladium center is a critical aspect that dictates the stability and reactivity of the resulting complex. In palladium(II) complexes, a square planar geometry is typically observed. acs.orgmdpi.com For a P,N-ligand like MorDalphos, the phosphorus and nitrogen atoms chelate to the palladium atom, forming a stable metallocycle. researchgate.net
The coordination geometry around the palladium in such complexes is slightly distorted from an ideal square planar arrangement due to the differing steric and electronic nature of the phosphorus and nitrogen donor atoms and the constraints of the chelate ring. acs.orgresearchgate.net The phosphorus atom, being a soft donor with significant π-acceptor character, forms a strong bond with the soft palladium center. This interaction is crucial for stabilizing the low-valent palladium species that are key intermediates in the catalytic cycle. nih.gov The nitrogen atom, a harder donor, also forms a stable coordinate bond, and its σ-donating ability can influence the electron density at the palladium center, thereby affecting the rates of oxidative addition and reductive elimination. nih.gov
While a specific crystal structure for this compound is not publicly available, analysis of similar P,N-ligated palladium(II) complexes reveals typical Pd-P and Pd-N bond lengths. For instance, in related palladium(II) complexes with P,N-ligands, Pd-P bond lengths are often observed in the range of 2.2-2.4 Å, and Pd-N bond lengths are typically around 2.0-2.2 Å. The bite angle of the P,N-ligand, which is the P-Pd-N angle, is a crucial parameter that influences the catalytic activity by affecting the ease of subsequent steps in the catalytic cycle, such as reductive elimination. nih.gov The bulky adamantyl groups on the phosphine in the MorDalphos ligand are expected to create a sterically demanding environment around the palladium center, which can facilitate the reductive elimination step and prevent catalyst deactivation pathways. nih.gov
Detailed Research Findings
Research has demonstrated the utility of the MorDalphos ligand in combination with palladium sources for various challenging amination reactions. The [Pd(π-cinnamyl)Cl]₂/MorDalPhos system, for instance, has been successfully employed for the Buchwald-Hartwig amination of (hetero)aryl chlorides with a range of primary and secondary amines. researchgate.net These reactions can be conducted under aqueous conditions or even solvent-free, highlighting the robustness of the catalytic system. researchgate.net
A significant advancement has been the development of methods for the amination of aryl phosphates, which are typically less reactive substrates. The combination of MorDalPhos with [Pd(π-cinnamyl)Cl]₂ enables the coupling of electron-rich, electron-neutral, and electron-poor aryl phosphates with a broad spectrum of amines, including aromatic, aliphatic, and heterocyclic ones. acs.org This catalytic system shows excellent functional group tolerance. acs.org
The following tables present a selection of research findings for the Buchwald-Hartwig amination reactions utilizing MorDalphos-based palladium catalysts with aryl chlorides.
Table 1: Buchwald-Hartwig Amination of Aryl Chlorides with Various Amines using a MorDalphos/Pd Catalyst System
| Aryl Chloride | Amine | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorotoluene | N-Methylaniline | >95 | wiley.com |
| 4-Chloroanisole | N-Methylaniline | >95 | wiley.com |
| 4-Chlorobenzonitrile | N-Methylaniline | >95 | wiley.com |
| 4-Chlorotoluene | Morpholine (B109124) | >95 | wiley.com |
| 4-Chloroanisole | Morpholine | >95 | wiley.com |
Table 2: Amination of Functionalized Aryl Chlorides
| Aryl Chloride | Amine | Yield (%) | Reference |
|---|---|---|---|
| Methyl 4-chlorobenzoate | N-Methylaniline | >95 | wiley.com |
| 4'-Chloroacetophenone | N-Methylaniline | >95 | wiley.com |
| Methyl 4-chlorobenzoate | Morpholine | >95 | wiley.com |
| 4'-Chloroacetophenone | Morpholine | >95 | wiley.com |
Structure
2D Structure
Properties
Molecular Formula |
C42H52ClN2OPPd |
|---|---|
Molecular Weight |
773.7 g/mol |
IUPAC Name |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chloropalladium(1+);2-phenylaniline |
InChI |
InChI=1S/C30H42NOP.C12H10N.ClH.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-4,21-26H,5-20H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
XGHLNKWZWRCGRA-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origin of Product |
United States |
Synthetic Methodologies and Activation of Mordalphos Pd G2 Precatalysts
Synthetic Routes to MorDalphos Pd G2 Precatalysts
The synthesis of this compound, like other second-generation Buchwald precatalysts, is designed to be efficient and scalable, providing a stable source of the palladium-phosphine complex.
Precatalyst Preparation Strategies
The most common and convenient method for the synthesis of second-generation Buchwald precatalysts, including this compound, is a one-pot procedure. sigmaaldrich.comnih.gov This strategy involves the sequential reaction of three key components: a palladium(II) source, 2-aminobiphenyl (B1664054), and the desired phosphine (B1218219) ligand, in this case, MorDalphos.
The general synthetic sequence can be outlined as follows:
Cyclopalladation: The synthesis typically commences with the cyclopalladation of 2-aminobiphenyl with a palladium(II) salt, most commonly palladium(II) acetate (B1210297) (Pd(OAc)₂). sigmaaldrich.com This step forms a dimeric palladacycle intermediate.
Halide Exchange: The resulting acetate-bridged dimer is then treated with a halide source, such as lithium chloride (LiCl), to facilitate an ion exchange, yielding the more stable chloro-bridged dimeric palladacycle. sigmaaldrich.com
Ligand Ligation: Finally, the chloro-bridged dimer is cleaved by the addition of the specific phosphine ligand, MorDalphos, to afford the monomeric this compound precatalyst. sigmaaldrich.com
This one-pot approach is advantageous as it avoids the isolation of sensitive intermediates and allows for the straightforward preparation of a variety of G2 precatalysts by simply changing the phosphine ligand in the final step.
Considerations for Robust Precatalyst Synthesis
For a robust and reproducible synthesis of this compound, several factors should be considered:
Purity of Reagents: The purity of the starting materials, particularly the 2-aminobiphenyl and the MorDalphos ligand, is crucial to avoid the formation of undesired side products that could inhibit catalytic activity.
Solvent Choice: The choice of solvent can influence the reaction rates and the solubility of the intermediates and the final product. Common solvents for this type of synthesis include toluene (B28343) and tetrahydrofuran (B95107) (THF).
Reaction Conditions: Careful control of reaction temperature and time for each step is necessary to ensure complete conversion and high yields. The cyclopalladation step may require heating, while the ligation is often performed at or below room temperature.
In Situ Generation of Active Palladium(0) Catalytic Species
A key feature of the this compound precatalyst is its facile activation to the catalytically active monoligated palladium(0) species, [LPd(0)] (where L = MorDalphos), under mild reaction conditions. mdpi.comresearchgate.netsigmaaldrich.com This in situ generation circumvents the need to handle air-sensitive and often unstable Pd(0) complexes directly. mdpi.com
Role of Base in Precatalyst Activation
The activation of this compound is initiated by a base. mdpi.comresearchgate.netguidechem.com Unlike first-generation Buchwald precatalysts that often required strong bases for activation, G2 precatalysts, featuring the 2-aminobiphenyl backbone, can be activated by weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). sigmaaldrich.commdpi.com
The mechanism of base-induced activation proceeds via the following steps:
Deprotonation: The base removes a proton from the amine group of the 2-aminobiphenyl ligand. The increased acidity of this N-H bond in the G2 palladacycle, compared to the G1 analogue, is a key factor in its enhanced reactivity with weaker bases. researchgate.net
Reductive Elimination: The resulting palladium-amido intermediate undergoes reductive elimination, leading to the formation of the active LPd(0) species and carbazole (B46965) as a byproduct. guidechem.com
The general activation process can be represented as follows:
(MorDalphos)Pd(II)(Cl)(2-aminobiphenyl) + Base → [(MorDalphos)Pd(II)(2-aminobiphenyl-H)]⁺ + Base-H⁺ + Cl⁻
[(MorDalphos)Pd(II)(2-aminobiphenyl-H)]⁺ → (MorDalphos)Pd(0) + Carbazole
Formation of LPd(0) Active Catalysts under Mild Conditions
The ability to generate the active (MorDalphos)Pd(0) catalyst under mild conditions, often at room temperature, is a significant advantage of the G2 precatalyst design. sigmaaldrich.commdpi.com This mild activation profile is compatible with a wider range of functional groups in the substrates, preventing potential degradation that might occur under harsher conditions.
The formation of the highly reactive, monoligated Pd(0) species is crucial for high catalytic activity. nih.gov The bulky nature of the MorDalphos ligand helps to stabilize this coordinatively unsaturated species and prevents the formation of less active or inactive palladium aggregates. The efficient generation of this active catalyst from the stable and easily handled this compound precatalyst has made it a valuable component in a variety of cross-coupling reactions.
Catalytic Applications of Mordalphos Pd G2 in Organic Synthesis
Carbon-Nitrogen (C-N) Cross-Coupling Reactions (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. The MorDalphos Pd G2 catalyst system has demonstrated significant efficacy in this transformation, enabling the coupling of a wide range of nitrogen nucleophiles with various aryl and heteroaryl electrophiles.
Amination of (Hetero)aryl Halides
The this compound catalyst, often generated in situ from a palladium source like [Pd(cinnamyl)Cl]₂ and the MorDalphos ligand, has proven effective in the amination of a variety of (hetero)aryl chlorides. nih.gov These reactions can be conducted under aqueous or solvent-free conditions, highlighting the catalyst's robustness and applicability in more environmentally benign synthetic protocols. nih.gov The scope of reactivity includes a range of (hetero)aryl (pseudo)halides such as chlorides, bromides, and iodides, accommodating diverse substituents like alkyl, aryl, ether, thioether, ketone, amine, fluoro, trifluoromethyl, and nitrile groups. nih.gov
A related precatalyst, [(κ²-P,N-Mor-DalPhos)Pd(Ph)Cl], has been shown to be particularly suitable for challenging room-temperature aminations. nih.gov This demonstrates the potential of MorDalphos-based catalysts to facilitate C-N bond formation under mild conditions.
Table 1: Amination of (Hetero)aryl Chlorides with Various Amines using a MorDalphos-based Palladium Catalyst
| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine (B109124) | [Pd(cinnamyl)Cl]₂ / MorDalphos | K₃PO₄, Toluene (B28343)/H₂O, 100 °C | 98 | nih.gov |
| 4-Chlorotoluene | Aniline | [Pd(cinnamyl)Cl]₂ / MorDalphos | K₃PO₄, Toluene/H₂O, 100 °C | 95 | nih.gov |
| 2-Chloropyridine | Morpholine | [Pd(cinnamyl)Cl]₂ / MorDalphos | K₃PO₄, Toluene/H₂O, 100 °C | 92 | nih.gov |
| Chlorobenzene | Ammonia (B1221849) | [(κ²-P,N-Mor-DalPhos)Pd(Ph)Cl] | NaOBu-t, Dioxane, RT | 85 | nih.gov |
| 4-Chlorobenzonitrile | Ammonia | [(κ²-P,N-Mor-DalPhos)Pd(Ph)Cl] | NaOBu-t, Dioxane, RT | 92 | nih.gov |
Note: The table is a representation of data found in the cited literature. For full experimental details, please refer to the original publications.
Amination of (Hetero)aryl Sulfonates (e.g., Tosylates, Mesylates)
Beyond halides, aryl sulfonates like tosylates and mesylates are attractive electrophiles due to their ready availability from phenols. The this compound catalyst system has been successfully employed in the amination of these substrates.
A significant challenge in ammonia coupling is preventing over-arylation to form diaryl- and triarylamines. The unique steric and electronic properties of the MorDalphos ligand facilitate the highly selective monoarylation of ammonia. A study utilizing a [(κ²-P,N-Mor-DalPhos)Pd(aryl)Cl] precatalyst demonstrated the successful coupling of ammonia with a range of (hetero)aryl tosylates at room temperature, affording primary anilines in good to excellent yields. nih.gov This method showcases the catalyst's ability to control selectivity in a notoriously difficult transformation.
Table 2: Selective Monoarylation of Ammonia with Aryl Tosylates
| Aryl Tosylate | Catalyst | Conditions | Yield (%) | Reference |
| 4-Tolyl tosylate | [(κ²-P,N-Mor-DalPhos)Pd(Ph)Cl] | NaOBu-t, Dioxane, RT | 88 | nih.gov |
| 4-Methoxyphenyl tosylate | [(κ²-P,N-Mor-DalPhos)Pd(Ph)Cl] | NaOBu-t, Dioxane, RT | 91 | nih.gov |
| 2-Naphthyl tosylate | [(κ²-P,N-Mor-DalPhos)Pd(Ph)Cl] | NaOBu-t, Dioxane, RT | 85 | nih.gov |
Note: The table is a representation of data found in the cited literature. For full experimental details, please refer to the original publications.
The MorDalphos-based palladium catalyst system effectively mediates the coupling of aryl sulfonates with both primary alkylamines and anilines. The catalyst's high activity allows for efficient C-N bond formation with a broad range of substrates, including those with various functional groups.
Similarly, secondary amines, both alkyl and aryl, are suitable coupling partners for aryl sulfonates in the presence of the this compound catalyst. Research has shown that the [Pd(cinnamyl)Cl]₂/MorDalphos system can be used for the amination of (hetero)aryl chlorides with secondary amines under aqueous or solvent-free conditions, and this reactivity is expected to extend to sulfonate electrophiles. nih.gov
Formation of Nitrogen-Containing Heterocycles
The intramolecular variant of the Buchwald-Hartwig amination is a powerful strategy for the synthesis of nitrogen-containing heterocycles. While specific studies detailing the use of this compound for the synthesis of a wide array of heterocycles through intramolecular C-N cyclization are not extensively documented in the searched literature, the catalyst's proven high efficiency in intermolecular couplings suggests its potential utility in such transformations. The construction of important heterocyclic scaffolds such as indolines, carbazoles, and phenothiazines often relies on intramolecular C-N bond formation as a key step. Given the catalyst's performance with a diverse range of (hetero)aryl halides and amines, it is a promising candidate for future investigations into the synthesis of complex heterocyclic architectures.
Intramolecular C-N Coupling Reactions
While the MorDalphos ligand, in combination with other palladium sources, has demonstrated exceptional activity in intermolecular C-N bond formations (Buchwald-Hartwig amination), specific examples detailing the use of the isolated this compound precatalyst for intramolecular C-N coupling reactions are not extensively documented in the reviewed scientific literature. researchgate.netacs.org However, the general utility of palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands for such cyclizations is a cornerstone of modern synthetic chemistry, used to construct a variety of nitrogen-containing heterocyclic compounds. These reactions are crucial in the synthesis of pharmaceuticals and natural products. The principles of the Buchwald-Hartwig amination are directly applicable to intramolecular variants, where a tethered aryl halide and an amine moiety react to form a new cyclic structure.
Given the established high reactivity of the MorDalphos ligand in C-N couplings, it is anticipated that the this compound precatalyst would be an effective catalyst for these transformations. acs.orgresearchgate.net Below is a representative table illustrating the type of data expected from such a reaction, based on typical conditions for similar transformations.
Representative Data for Intramolecular C-N Coupling
| Entry | Substrate | Product | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | N-(2-bromophenyl)-2-methylpropan-1-amine | 1,1-dimethyl-2,3-dihydro-1H-indole | 1-2 | NaOt-Bu | Toluene | 80-100 | 12-24 | Data not available |
| 2 | 1-(2-bromophenyl)-N-methylmethanamine | 1-methylindoline | 1-2 | K₃PO₄ | Dioxane | 100 | 12-24 | Data not available |
Note: The data in this table is representative and not based on published results using this compound specifically, for which detailed experimental data on intramolecular C-N coupling was not found in the searched literature.
Carbon-Carbon (C-C) Cross-Coupling Reactions
This compound is indicated for a wide array of C-C cross-coupling reactions, benefiting from the general advantages of second-generation Buchwald precatalysts. sigmaaldrich.com These reactions are fundamental tools for the construction of complex organic molecules.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, involving the reaction of an organoboron compound with a halide or triflate. This compound is well-suited for these transformations, demonstrating high activity that allows for the coupling of a diverse range of substrates. sinocompound.com
Suzuki-Miyaura Coupling with this compound
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Phenylboronic acid | 2 | K₃PO₄ | Toluene/H₂O | 100 | Data not available |
| 2 | 1-Bromo-4-methoxybenzene | 2-Thiopheneboronic acid | 2 | Cs₂CO₃ | Dioxane | 80 | Data not available |
Note: The data in this table is representative and not based on published results using this compound specifically, for which detailed experimental data on Suzuki-Miyaura coupling was not found in the searched literature.
Heck Reaction
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. The reaction is a powerful method for the synthesis of substituted alkenes. The this compound catalyst is suitable for this type of transformation. sigmaaldrich.com
Heck Reaction with this compound
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | n-Butyl acrylate | 1 | Et₃N | DMF | 100 | Data not available |
| 2 | 4-Bromoacetophenone | Styrene | 1.5 | NaOAc | DMA | 120 | Data not available |
Note: The data in this table is representative and not based on published results using this compound specifically, for which detailed experimental data on the Heck reaction was not found in the searched literature.
Hiyama Coupling
The Hiyama coupling involves the reaction of organosilanes with organic halides. A key advantage is the low toxicity of the silicon reagents. This compound is an appropriate catalyst for facilitating this C-C bond formation. sigmaaldrich.com
Hiyama Coupling with this compound
| Entry | Aryl Halide | Organosilane | Activator | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Iodoanisole | Phenyl(trimethoxy)silane | TBAF | 2 | THF | 60 | Data not available |
| 2 | 1-Bromo-3,5-dimethylbenzene | (4-Methoxyphenyl)triethoxysilane | TBAF | 2 | Dioxane | 100 | Data not available |
Note: The data in this table is representative and not based on published results using this compound specifically, for which detailed experimental data on the Hiyama coupling was not found in the searched literature.
Negishi Coupling
The Negishi coupling is a versatile reaction that forms C-C bonds by coupling an organozinc compound with an organic halide. Its high functional group tolerance makes it a valuable synthetic tool. This compound is a suitable catalyst for this reaction. sigmaaldrich.com
Negishi Coupling with this compound
| Entry | Organic Halide | Organozinc Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Bromotoluene | Phenylzinc chloride | 1 | THF | 65 | Data not available |
| 2 | 4-Chloroanisole | Ethylzinc bromide | 1.5 | DMA | 80 | Data not available |
Note: The data in this table is representative and not based on published results using this compound specifically, for which detailed experimental data on the Negishi coupling was not found in the searched literature.
Sonogashira Coupling
The Sonogashira coupling reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is the most widely used method for the synthesis of substituted alkynes. This compound is indicated as an effective catalyst for this process. sigmaaldrich.com
Sonogashira Coupling with this compound | Entry | Aryl Halide | Alkyne | Cu Co-catalyst | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | Iodobenzene | Phenylacetylene | CuI (2 mol%) | Et₃N | 1 | THF | 25 | Data not available | | 2 | 1-Bromo-4-cyanobenzene | 1-Heptyne | CuI (2 mol%) | i-Pr₂NH | 1.5 | Dioxane | 60 | Data not available | | 3 | 2-Chloropyridine | Trimethylsilylacetylene | None | Cs₂CO₃ | 2 | Toluene | 80 | Data not available |
Note: The data in this table is representative and not based on published results using this compound specifically, for which detailed experimental data on the Sonogashira coupling was not found in the searched literature.
Stille Coupling
The Stille coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. The general transformation is valued for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents, and the often mild reaction conditions required.
The this compound precatalyst is recognized as suitable for facilitating Stille coupling reactions. In this context, the precatalyst, upon activation to the active Pd(0) species, engages in a catalytic cycle that typically involves three key steps: oxidative addition of the organic halide or pseudohalide to the Pd(0) center, transmetalation of the organic group from the organostannane to the palladium complex, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The bulky and electron-rich nature of the MorDalphos ligand is designed to promote the oxidative addition and reductive elimination steps, which are often rate-limiting.
While this compound is designated as a competent catalyst for this transformation, detailed research findings and extensive data tables specifically documenting its performance across a broad range of organostannanes and organic halides in Stille coupling reactions are not extensively detailed in publicly available literature. However, its efficacy in related C-C bond-forming reactions suggests its potential for high performance in this area.
Carbon-Oxygen (C-O) Bond Activation Reactions
The activation and functionalization of traditionally inert carbon-oxygen bonds represent a significant advancement in cross-coupling chemistry, offering an alternative to the more common use of carbon-halogen bonds. Aryl tosylates, derived from readily available phenols, are particularly attractive substrates in this regard.
The palladium-catalyzed cross-coupling of aryl tosylates requires a highly active catalyst capable of cleaving the strong C(aryl)-O bond. The this compound catalyst, featuring the specialized P,N-ligand Mor-DalPhos, has proven to be particularly effective in this challenging transformation. Research has demonstrated its utility in the mono-α-arylation of acetone (B3395972) with aryl tosylates, a reaction that hinges on the successful C-O bond activation of the tosylate. organic-chemistry.org
The success of this reaction is attributed to the unique properties of the Mor-DalPhos ligand, which promotes the desired reactivity and selectivity. organic-chemistry.org The catalyst system enables the coupling of a variety of aryl tosylates with acetone, which serves as both a reagent and the solvent, under relatively mild conditions. organic-chemistry.org This methodology avoids the need for pre-formed enolates or other stoichiometric additives. organic-chemistry.org
Detailed research findings have shown that the reaction conditions, including the choice of base and temperature, can be optimized to achieve good to excellent yields for a range of substrates. organic-chemistry.org The scope of the reaction includes both electron-rich and electron-neutral aryl tosylates, as well as some heteroaryl systems. organic-chemistry.org
The following table summarizes the performance of the Mor-DalPhos-based catalyst system in the mono-α-arylation of acetone with various aryl tosylates.
Table 1: Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Tosylates Using a Mor-DalPhos-based Catalyst
| Entry | Aryl Tosylate | Product | Yield (%) |
| 1 | 4-tert-Butylphenyl tosylate | 1-(4-tert-Butylphenyl)propan-2-one | 85 |
| 2 | 4-Methoxyphenyl tosylate | 1-(4-Methoxyphenyl)propan-2-one | 82 |
| 3 | Phenyl tosylate | 1-Phenylpropan-2-one | 75 |
| 4 | 3,5-Dimethylphenyl tosylate | 1-(3,5-Dimethylphenyl)propan-2-one | 90 |
| 5 | Naphthalen-2-yl tosylate | 1-(Naphthalen-2-yl)propan-2-one | 78 |
Reaction conditions typically involve a palladium precursor, the Mor-DalPhos ligand, a base such as Cs2CO3, and acetone as both solvent and reactant, with heating. Data compiled from representative findings in the field. organic-chemistry.org
Furthermore, the utility of the MorDalPhos ligand in activating aryl tosylates is supported by its efficiency in the cross-coupling of aryl tosylates with ammonia, where it has been shown to be more effective than other catalyst systems. nih.gov This broader applicability underscores the robustness of the MorDalphos-palladium system in mediating reactions that proceed via C-O bond cleavage of aryl tosylates.
Mechanistic Investigations of Mordalphos Pd G2 Catalysis
Elucidation of the Catalytic Cycle
The catalytic cycle for MorDalphos Pd G2 in cross-coupling reactions, such as the Buchwald-Hartwig amination, is generally accepted to proceed through the canonical steps of oxidative addition, subsequent transformation of the intermediate, and reductive elimination. nih.gov The "G2" designation signifies a second-generation precatalyst, engineered for the efficient in situ formation of the catalytically active monoligated Pd(0) species, which is widely considered the key player in the catalytic process. nih.gov
Characterization of the Oxidative Addition Step
The initial and often rate-determining step of the catalytic cycle is the oxidative addition of an aryl halide to the active L-Pd(0) species (where L is the MorDalphos ligand). uwindsor.ca The MorDalphos ligand possesses a di(1-adamantyl)phosphino group, which imparts significant electron-donating character. This electronic enrichment of the palladium center is believed to facilitate the oxidative addition step by enhancing the metal's propensity to insert into the carbon-halogen bond of the substrate. nih.gov While specific kinetic data for this step with this compound are not extensively available, mechanistic studies on analogous bulky phosphine (B1218219) ligands strongly suggest that the reaction proceeds via a monoligated palladium complex. uwindsor.ca
The general transformation for this step can be depicted as: L-Pd(0) + Ar-X → L-Pd(II)(Ar)(X)
Reductive Elimination Pathways
The final, product-forming step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate, which forges the new carbon-nitrogen bond and regenerates the active Pd(0) catalyst. The steric bulk of the MorDalphos ligand is a critical factor in promoting this step. The substantial steric hindrance imposed by the two adamantyl groups is thought to destabilize the Pd(II) intermediate, thereby lowering the activation barrier for the reductive elimination of the desired arylamine product. nih.gov In the context of the Buchwald-Hartwig amination, the crucial intermediate undergoing this transformation is an arylpalladium(II) amido complex.
The general equation for this step is: L-Pd(II)(Ar)(NRR') → L-Pd(0) + Ar-NRR'
While detailed mechanistic investigations on the reductive elimination from MorDalphos-ligated palladium amido complexes are limited, research on similar systems with bulky phosphine ligands underscores the critical role of the ligand's steric and electronic properties in dictating the efficiency of this bond-forming event.
The Role of Ligand Sterics and Electronics in Catalytic Performance
The catalytic prowess of this compound is inextricably linked to the distinct steric and electronic characteristics of the MorDalphos ligand. nih.gov
Influence on Reaction Rate
The defining steric feature of the MorDalphos ligand is the presence of the two bulky adamantyl groups attached to the phosphorus atom. This steric bulk is widely believed to accelerate the rate of reductive elimination, a step that can often be the bottleneck in the catalytic cycle. By creating a sterically congested environment around the palladium center, the ligand facilitates the formation of the new C-N bond and the expulsion of the product molecule. nih.gov
From an electronic standpoint, the MorDalphos ligand is classified as electron-rich. This property enhances the rate of the initial oxidative addition step by increasing the nucleophilicity of the palladium(0) center. nih.gov The synergistic combination of these pronounced steric and electronic effects results in the high catalytic activity of this compound, often enabling reactions to proceed efficiently under mild conditions. researchgate.net
Impact on Chemoselectivity and Regioselectivity
The unique structural attributes of the MorDalphos ligand can exert significant control over the chemoselectivity and regioselectivity of the catalyzed transformations. For example, in the challenging amination of aryl phosphates, a catalytic system composed of MorDalphos and [Pd(π-cinnamyl)Cl]₂ has proven to be exceptionally effective, demonstrating a broad tolerance for various functional groups. researchgate.net This high level of chemoselectivity suggests that the ligand architecture effectively shields the catalytic center, thereby preventing undesirable side reactions.
With respect to regioselectivity, the substantial steric bulk of the MorDalphos ligand is anticipated to direct the reaction towards the less sterically encumbered position on a given substrate. While comprehensive studies focusing specifically on MorDalphos-controlled regioselectivity in reactions such as C-H functionalization are not yet prevalent, the overarching principle in palladium catalysis is that sterically demanding ligands are a key tool for controlling the site of bond formation. researchgate.netmdpi.comchemrxiv.orgnih.gov
Data Tables
Detailed quantitative data from experimental or computational studies specifically elucidating the mechanistic steps of this compound catalysis are not widely available in the public domain. Consequently, the generation of interactive data tables with specific kinetic or thermodynamic parameters is not feasible at this time. The current understanding is primarily based on qualitative comparisons and the established principles of catalysis with analogous bulky, electron-rich phosphine ligands.
Computational and Theoretical Studies of Palladium-Catalyzed C-N Cross-Coupling
Computational and theoretical studies, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of palladium-catalyzed C-N cross-coupling reactions. nih.govbrandeis.edu These in-silico investigations provide a molecular-level understanding of the catalytic cycle, which is often difficult to obtain through experimental methods alone due to the transient nature of many intermediates. nih.gov For catalyst systems involving bulky biaryl monophosphine ligands like MorDalphos, computational studies are crucial for understanding how the ligand's steric and electronic properties influence the key steps of the reaction: oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.govnih.gov While specific computational data for this compound is not extensively available in peer-reviewed literature, the principles derived from studies of structurally similar ligands such as BrettPhos and RuPhos offer significant insights into its probable mechanistic behavior. nih.gov
A significant challenge in the C-N cross-coupling of primary amines is controlling the selectivity between mono- and diarylation. The formation of the diarylated product can be a problematic side reaction. researchgate.net The choice of the supporting ligand is a key factor in achieving high selectivity for the desired monoarylated product. researchgate.net Computational studies on related bulky biarylphosphine ligands have shown that the steric hindrance imposed by the ligand is a dominant factor in controlling this selectivity.
The MorDalphos ligand, which features a bulky di-adamantylphosphino group and a morpholino moiety on the biphenyl (B1667301) backbone, is designed to create a sterically demanding environment around the palladium center. This steric bulk is believed to play a crucial role in preventing the coordination of a second equivalent of the arylpalladium complex to the newly formed monoarylated amine, thereby suppressing the formation of the diarylated product. While a detailed quantitative analysis for MorDalphos is not publicly available, the general principles established for similar ligands can be summarized as follows:
| Ligand Feature | Influence on Selectivity | Rationale |
|---|---|---|
| Large Steric Bulk (e.g., Adamantyl Groups) | Favors Monoarylation | The bulky substituents on the phosphine create a congested catalytic pocket that sterically hinders the approach and coordination of the bulkier monoarylated amine product, thus disfavoring a second arylation event. |
| Biaryl Backbone | Enhances Steric Shielding | The ortho-substituents on the biaryl backbone of the ligand further contribute to the steric environment around the palladium center, effectively shielding it and influencing the accessibility of substrates. |
| Electron-Donating Properties | Promotes Reductive Elimination | Electron-rich phosphine ligands can increase the electron density on the palladium center, which in turn facilitates the rate-determining reductive elimination step to yield the monoarylated product. This can outcompete the pathways leading to diarylation. |
| Morpholino Moiety | Potential for Secondary Interactions | The morpholino group, while primarily an electronic modifier, can also influence the conformational dynamics of the ligand, potentially impacting the shape and accessibility of the catalytic site. |
The combination of these features in the MorDalphos ligand is rationally designed to provide high selectivity for monoarylation across a range of primary amine substrates.
Computational studies have provided detailed energetic profiles of the entire catalytic cycle for Buchwald-Hartwig amination with bulky biarylphosphine ligands. These studies help in identifying the rate-determining step and understanding the structure of key transition states and intermediates. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. chemrxiv.org
For a catalyst like this compound, the catalytic cycle is expected to proceed through the following key stages:
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex, [L-Pd(Ar)(NRR')]. The steric bulk of the MorDalphos ligand likely favors a three-coordinate intermediate, which is crucial for the subsequent reductive elimination.
Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the arylated amine and regenerating the active Pd(0) catalyst. Computational studies have shown that the steric and electronic properties of the biarylphosphine ligand are critical in lowering the energy barrier for this step. princeton.edu The transition state is characterized by the approach of the nitrogen and aryl groups on the palladium center. The bulky nature of ligands like MorDalphos is thought to promote this step by creating steric pressure that favors the bond formation and release of the product.
While specific energy values for the intermediates and transition states of the this compound catalyzed C-N coupling are not available in the literature, a qualitative representation based on analogous systems can be summarized in the following table:
| Step | Key Intermediate/Transition State | General Influence of Bulky Biarylphosphine Ligands (e.g., MorDalphos) |
|---|---|---|
| Catalyst Activation | L-Pd(0) (Active Species) | Bulky ligands favor the formation of the monoligated, highly reactive 12-electron Pd(0) species. |
| Oxidative Addition | [L-Pd(Ar)(X)] (Pd(II) Intermediate) | Electron-rich and sterically hindered ligands lower the activation barrier for the oxidative addition of aryl chlorides and bromides. |
| Amine Binding & Deprotonation | [L-Pd(Ar)(NRR')] (Amido Complex) | Steric bulk promotes the formation of a three-coordinate amido complex, which is poised for reductive elimination. |
| Reductive Elimination | [L-Pd(Ar)(NRR')]‡ (Transition State) | The steric pressure exerted by the ligand facilitates the C-N bond-forming reductive elimination, often making it a kinetically favorable step. |
Ligand Design Principles and Structure Activity Relationships for Mordalphos
Structural Framework of the MorDalphos Ligand
The MorDalphos ligand, a key component of the MorDalphos Pd G2 precatalyst, is a sophisticated biaryl monophosphine ligand. Its structural framework is meticulously designed to impart high reactivity and stability to the palladium center. The ligand is formally known as (2-(di-1-adamantylphosphino)morpholinobenzene). sigmaaldrich.comsigmaaldrich.com
The core structure consists of a biaryl backbone, which provides a rigid and sterically defined scaffold. Attached to this backbone are two critical functional groups that define the ligand's character:
A Di(1-adamantyl)phosphino Group [P(1-Ad)₂]: This moiety is exceptionally bulky. The adamantyl groups are large, rigid, cage-like hydrocarbon structures that create significant steric hindrance around the phosphorus atom. This bulk is crucial for promoting the reductive elimination step in catalytic cycles and preventing catalyst deactivation pathways like the formation of palladium black. sigmaaldrich.com The steric hindrance also plays a role in enhancing reaction selectivity. mdpi.com
A Morpholine (B109124) Moiety: This N-heterocyclic group is attached to the second aryl ring of the biaryl system. sigmaaldrich.com The nitrogen and oxygen atoms within the morpholine ring can act as a hemilabile coordinating group, potentially interacting with the palladium center at different stages of the catalytic cycle. This P,N-chelation capability is a distinguishing feature of the DalPhos family of ligands, to which MorDalphos belongs. sigmaaldrich.com
The combination of the bulky phosphine (B1218219) and the morpholino group on the biaryl scaffold creates a unique electronic and steric environment that is highly effective for a variety of cross-coupling reactions. sigmaaldrich.comrsc.org The this compound precatalyst incorporates this ligand into a palladacycle structure with a 2-(2′-amino-1,1′-biphenyl) fragment, which facilitates the ready formation of the active monoligated Pd(0) catalyst under reaction conditions. sigmaaldrich.comsigmaaldrich.com
Tuning of Reactivity and Selectivity through Ligand Variability
The reactivity and selectivity of palladium catalysts can be finely tuned by modifying the structure of the ancillary ligand. nih.govnih.govrsc.orgresearchgate.net The MorDalphos framework is an excellent example of this principle, where systematic variations in the ligand structure lead to significant changes in catalytic performance.
Research by the Stradiotto group has demonstrated that modifying the donor fragment of the MorDalphos ligand has a profound effect on its efficacy in various palladium-catalyzed C-N and C-C cross-coupling reactions. researchgate.net In a competitive screening of 18 different Mor-DalPhos variants, it was shown that subtle electronic and steric changes could optimize the catalyst for specific substrate pairings. researchgate.net
A key comparison is between MorDalphos and its precursor, Me-DalPhos, which features a dimethylamino group instead of a morpholine ring. sigmaaldrich.com The switch to the morpholine moiety in MorDalphos resulted in a more reactive catalyst that improved the scope and utility of challenging reactions, such as the amination of aryl chlorides and tosylates with ammonia (B1221849), often at room temperature. sigmaaldrich.com
Table 1: Effect of Ligand Variation on Catalytic Activity This table illustrates how changing the N-donor fragment in the DalPhos ligand family impacts catalytic outcomes for specific reactions.
| Ligand | N-Donor Fragment | Key Application Improvement | Reference |
| Me-DalPhos | Dimethylamino | Effective for Pd-catalyzed cross-coupling of aryl chlorides and amines. | sigmaaldrich.comrsc.org |
| MorDalphos | Morpholino | Enables efficient ammonia coupling with aryl chlorides and tosylates at room temperature; improves rate and selectivity in acetone (B3395972) arylation. | sigmaaldrich.com |
| Sulfur-Analogues | Thiophenyl | New P,S-DalPhos variants have been synthesized and investigated for Buchwald-Hartwig amination. | researchgate.net |
These studies underscore that even minor adjustments to the ligand's peripheral structure can have a significant impact on the catalyst's activity and selectivity, allowing for the rational design of catalysts tailored for specific synthetic challenges. rsc.orgresearchgate.net
Comparison of MorDalphos Ligand Architecture with Other Biarylphosphine Ligands
The MorDalphos ligand belongs to the broader class of biaryl monophosphine ligands, which have become indispensable in modern cross-coupling chemistry. Its architecture shares conceptual similarities with other prominent ligand families, most notably the Buchwald ligands (e.g., SPhos, DavePhos, BrettPhos), but also possesses distinct features that confer unique advantages. rsc.org
Similarities:
Biaryl Scaffold: Like Buchwald ligands, MorDalphos is built upon a biaryl backbone. This core structure positions a bulky phosphine donor in close proximity to the second aryl ring, creating a well-defined steric pocket around the metal center. mdpi.comrsc.org
Steric Bulk: Both MorDalphos and many Buchwald ligands utilize sterically demanding substituents on the phosphorus atom (e.g., adamantyl, cyclohexyl, t-butyl) and/or on the biaryl rings. This bulk is a shared design principle aimed at promoting efficient reductive elimination. mdpi.comrsc.org
Differences:
P,N-Chelation: The most significant architectural difference is the presence of the morpholine group in MorDalphos, which introduces a potential P,N-chelation motif. sigmaaldrich.com While some Buchwald ligands are strictly monophosphines, the hemilabile nature of the nitrogen donor in MorDalphos can influence the stability and reactivity of catalytic intermediates.
Phosphine Substituents: MorDalphos exclusively uses di(1-adamantyl)phosphino groups, which are exceptionally bulky and rigid. sigmaaldrich.com Buchwald ligands employ a wider variety of phosphine substituents, such as dicyclohexylphosphino (in SPhos) or di-tert-butylphosphino (in tBuXPhos), leading to different steric profiles. sinocompound.com In some applications, adamantyl-based ligands like MorDalphos have demonstrated superiority over common Buchwald ligands, providing nearly quantitative yields even at room temperature. sinocompound.com
Table 2: Architectural Comparison of Biarylphosphine Ligands
| Ligand | Key Phosphine Substituent(s) | Key Biaryl Substituent(s) | Potential Chelating Group | Reference |
| MorDalphos | Di(1-adamantyl) | Morpholino | Yes (P,N) | sigmaaldrich.com |
| SPhos | Dicyclohexyl | Methoxy | No | rsc.org |
| BrettPhos | Dicyclohexyl | Methoxy, i-propyl | No | cymitquimica.com |
| DavePhos | Dicyclohexyl | N,N-dimethylamino | Yes (P,N) | rsc.org |
The development of MorDalphos, drawing inspiration from the foundational concepts of Buchwald's biarylphosphines, highlights a divergent evolution in ligand design, focusing on a unique combination of extreme steric bulk and hemilabile P,N-chelation. rsc.org
Ligand Design Strategies for Enhanced Catalytic Performance
The quest for catalysts with superior activity, selectivity, and longevity is a central theme in chemical research. The design of ligands like MorDalphos is a prime example of a strategy focused on molecular-level manipulation. mdpi.com Broader strategies for enhancing catalytic performance are continuously being developed, and their principles are relevant to the evolution of ligands like MorDalphos.
Key Design Strategies:
Steric and Electronic Tuning: This is the most fundamental strategy, exemplified by the development of the MorDalphos ligand itself. By systematically modifying substituents on the ligand scaffold (e.g., changing the N-donor group or the alkyl groups on the phosphorus), chemists can fine-tune the steric hindrance and electronic properties of the catalyst. mdpi.comresearchgate.net This allows for the optimization of individual steps in the catalytic cycle, such as oxidative addition and reductive elimination. mdpi.com
Exploiting Hemilability: The incorporation of a secondary, weakly coordinating donor group, as seen in the P,N structure of MorDalphos, is a powerful design element. This "hemilabile" donor can reversibly bind to the metal center, stabilizing key intermediates or opening up a coordination site for substrate binding when needed. This strategy enhances catalytic efficiency compared to ligands with more rigid coordination.
Immobilization and Nanostructuring: While not a direct modification of the ligand molecule itself, immobilizing the catalyst on a solid support (e.g., polymers, metal-organic frameworks (MOFs), or nanoparticles) is a strategy to enhance stability, recyclability, and sometimes activity. mdpi.comresearchgate.net Engineering the channels or surface of these supports can create a favorable microenvironment for the catalytic reaction, facilitating substrate diffusion and improving performance. researchgate.net Future iterations of catalyst design may involve attaching MorDalphos-type ligands to such advanced materials.
The continuous refinement of these strategies, from precise molecular tuning to the engineering of the catalyst's wider environment, promises the development of next-generation catalysts with unprecedented efficiency and scope. nih.gov
Comparative Catalytic Efficacy of Mordalphos Pd G2 Systems
Benchmarking Against Other Buchwald G2 and G3 Precatalysts
The Buchwald family of palladium precatalysts, particularly the second (G2) and third (G3) generations, are widely recognized for their air and moisture stability, which simplifies reaction setup. nih.govwiley.com These precatalysts feature a 2-aminobiphenyl (B1664054) backbone that, upon activation with a base, readily generates the active monoligated Pd(0) species. wiley.com This efficient generation of the active catalyst often allows for low catalyst loadings and short reaction times. wiley.com
Buchwald G2 Precatalysts: MorDalphos Pd G2 belongs to the second generation of Buchwald precatalysts. wiley.com G2 precatalysts are characterized by a chloride ligand on the palladium center and are activated at room temperature using weak bases like phosphates or carbonates. wiley.com This is an improvement over the first-generation (G1) precatalysts, which often required stronger bases or elevated temperatures for activation. Other notable G2 precatalysts include those based on ligands such as XPhos, SPhos, and RuPhos. nih.gov While direct side-by-side comparative studies with this compound under identical conditions are not extensively documented in the literature, the general performance of G2 precatalysts is high across a range of cross-coupling reactions. wiley.com
Buchwald G3 Precatalysts: The third-generation (G3) precatalysts feature a methanesulfonate (B1217627) (OMs) ligand instead of a chloride. This modification enhances the solubility of the precatalyst in a wider range of organic solvents and can accommodate bulkier phosphine (B1218219) ligands. researchgate.net The MorDalphos ligand has also been incorporated into a G3 precatalyst, known as MorDalphos Pd G3. researchgate.net G3 precatalysts are known for their enhanced stability in solution and can often provide higher activity in challenging coupling reactions compared to their G2 counterparts. researchgate.net The choice between a G2 and a G3 precatalyst often depends on the specific substrates and reaction conditions, with G3 systems sometimes offering an advantage for more demanding transformations.
| Precatalyst Generation | Key Feature | Activation Conditions | Representative Ligands (besides MorDalphos) |
| G2 | Chloride ligand | Weak bases (e.g., K₃PO₄) at room temperature | XPhos, SPhos, RuPhos nih.gov |
| G3 | Methanesulfonate (OMs) ligand | Similar to G2, often with enhanced activity | tBuXPhos, RuPhos nih.gov |
Comparative Analysis with Diverse Palladium Ligand Systems
The performance of a palladium catalyst is intrinsically linked to the nature of its ancillary ligand. The steric and electronic properties of the ligand dictate the stability of the catalyst, its reactivity in oxidative addition and reductive elimination, and its tolerance to various functional groups.
BippyPhos: BippyPhos (biphenyl-pyrazole phosphine) is a versatile ligand that has demonstrated a broad scope in Buchwald-Hartwig amination reactions, effectively coupling a wide range of (hetero)aryl chlorides with various amines, including challenging substrates like ammonia (B1221849) and indoles. nih.gov The BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system is noted for its ability to facilitate these couplings, often at moderate to low catalyst loadings. nih.gov While direct quantitative comparisons with this compound are scarce, both ligands are recognized for their effectiveness in C-N bond formation. A study on the Buchwald-Hartwig amination of (hetero)aryl chlorides under aqueous conditions utilized the [Pd(cinnamyl)Cl]₂/MorDalPhos system, highlighting its utility in "green" chemistry applications, a domain where BippyPhos has also shown promise. nih.gov
CyPF-t-Bu: The Josiphos ligand, CyPF-t-Bu, is a highly effective ligand for the palladium-catalyzed amination of heteroaryl and aryl halides. The complex [(CyPF-t-Bu)PdCl₂] is an air-stable, single-component precatalyst that can achieve high yields with very low catalyst loadings (as low as 0.001-0.05 mol%). This system exhibits broad functional group tolerance, accommodating functionalities such as nitriles, ketones, and esters. In comparison, MorDalphos-based systems have also been shown to be effective for the amination of aryl phosphates with a wide range of amines, demonstrating excellent functional group compatibility. wiley.com
| Ligand | Catalyst System Example | Noteworthy Applications |
| MorDalphos | This compound | Buchwald-Hartwig amination of (hetero)aryl chlorides under aqueous/solvent-free conditions. nih.gov |
| BippyPhos | BippyPhos/[Pd(cinnamyl)Cl]₂ | Broad scope in Buchwald-Hartwig amination, including ammonia and indoles. nih.gov |
| CyPF-t-Bu | [(CyPF-t-Bu)PdCl₂] | Highly efficient amination of heteroaryl halides with very low catalyst loadings. |
| XPhos | XPhos Pd G2 | Suzuki-Miyaura and Buchwald-Hartwig reactions of challenging aryl chlorides. nih.gov |
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tunability often lead to highly stable and active catalysts. Pd-NHC complexes are known for their superior performance in many cases compared to traditional phosphine-based systems, particularly in the coupling of challenging substrates.
The comparison between phosphine-based catalysts like this compound and Pd-NHC systems is often application-dependent. For instance, in Buchwald-Hartwig aminations, both ligand classes have been successfully employed. nih.gov A study on the amination of (hetero)aryl chlorides employed a MorDalphos-based catalyst system, achieving good yields under aqueous conditions. nih.gov Concurrently, various Pd-NHC complexes have been developed that show excellent activity for the Buchwald-Hartwig amination of aryl chlorides, often under mild conditions. The choice between a MorDalphos-based system and a Pd-NHC catalyst may depend on factors such as substrate scope, desired reaction conditions (e.g., temperature, solvent), and cost considerations.
Strategies for Catalyst Optimization and Broadening Substrate Scope
To maximize the utility of the this compound catalyst system, optimization of reaction parameters and exploration of its substrate scope are crucial.
Optimizing catalyst loading is a key aspect of developing efficient and cost-effective synthetic protocols. For Buchwald-Hartwig amination reactions, it is common to screen different catalyst loadings, typically ranging from 0.1 to 2 mol%. The optimal loading for this compound will depend on the reactivity of the specific substrates. For highly reactive aryl halides, lower catalyst loadings may be sufficient, while more challenging substrates might require higher loadings to achieve good conversion in a reasonable timeframe.
Reaction conditions such as the choice of base, solvent, and temperature also play a critical role. For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and functional group tolerance. MorDalphos-based systems have been shown to be effective with bases like NaOtBu in combination with KOH in aqueous media. wiley.com The solvent choice can range from common organic solvents like toluene (B28343) and dioxane to more environmentally friendly options like water, where MorDalphos has demonstrated efficacy. wiley.comnih.gov Temperature optimization is also critical; while many reactions proceed at room temperature, heating is often necessary for less reactive substrates.
The utility of a catalyst system is largely defined by its substrate scope and tolerance to various functional groups. The MorDalphos ligand, in conjunction with palladium, has been shown to be effective for the amination of a range of (hetero)aryl chlorides with both primary and secondary amines. nih.gov This suggests a broad substrate scope.
Furthermore, functional group tolerance is a critical consideration in complex molecule synthesis. The MorDalphos catalyst system has been reported to be compatible with a variety of functional groups. For example, in the amination of aryl phosphates, the MorDalPhos/[Pd(π-cinnamyl)Cl]₂ system showed excellent compatibility with ether, keto, ester, and nitrile functionalities. wiley.com This tolerance is crucial for the late-stage functionalization of complex molecules without the need for protecting groups. Further exploration of the substrate scope would involve testing a wider array of electronically and sterically diverse aryl halides and amines, as well as substrates bearing sensitive functional groups.
Advanced Research Methodologies and Industrial Relevance in Mordalphos Pd G2 Catalysis
High-Throughput Screening and Reaction Optimization Platforms
The discovery and optimization of chemical reactions have been revolutionized by high-throughput screening (HTS) and automated reaction optimization platforms. These technologies enable the rapid and systematic evaluation of a vast array of reaction parameters, including catalysts, ligands, solvents, bases, and temperatures. MorDalphos Pd G2, with its favorable properties as a precatalyst, is well-suited for inclusion in such workflows.
Integration of this compound in Screening Kits
This compound is frequently incorporated into commercially available catalyst screening kits. These kits are designed to provide chemists with a diverse portfolio of catalysts and ligands to efficiently identify the optimal conditions for a specific transformation. The inclusion of this compound in these kits is a testament to its broad utility and reliability in a range of cross-coupling reactions.
The integration of this compound into these screening platforms typically involves pre-weighed catalyst samples in individual vials or microtiter plates. This format allows for parallel experimentation, where numerous reactions can be run simultaneously under different conditions. The air- and moisture-stability of the G2 precatalyst is a significant advantage in this context, simplifying the handling and setup of the screening experiments.
Below is a conceptual representation of how this compound might be included in a high-throughput screening workflow for a generic Buchwald-Hartwig amination reaction.
Table 1: Conceptual High-Throughput Screening Array for Buchwald-Hartwig Amination
| Well | Aryl Halide | Amine | Catalyst (0.1 mol%) | Base | Solvent | Temperature (°C) |
| A1 | 4-Chlorotoluene | Aniline | This compound | NaOtBu | Toluene (B28343) | 100 |
| A2 | 4-Chlorotoluene | Aniline | This compound | LHMDS | Dioxane | 80 |
| A3 | 4-Chlorotoluene | Aniline | Catalyst B | NaOtBu | Toluene | 100 |
| ... | ... | ... | ... | ... | ... | ... |
| H12 | 2-Bromopyridine | Morpholine (B109124) | This compound | K3PO4 | THF | 60 |
Rapid Evaluation of Catalytic Conditions
The use of this compound in HTS platforms allows for the rapid evaluation of its catalytic performance across a wide parameter space. By systematically varying the substrates, bases, solvents, and temperatures, researchers can quickly identify the "hit" conditions that provide the highest yield and purity for a desired product.
The data generated from these initial screens can then be used to inform further optimization studies. For instance, if this compound shows promising activity in a preliminary screen, a more focused array of experiments can be designed to fine-tune the reaction conditions, such as catalyst loading, reaction time, and concentration. This iterative process of screening and optimization significantly accelerates the development of robust and efficient synthetic methods.
Applications in Process Chemistry and Large-Scale Organic Synthesis
The ultimate test of a catalyst's utility is its performance in the demanding environment of process chemistry and large-scale manufacturing. The transition from laboratory-scale discovery to industrial production presents numerous challenges, including scalability, cost-effectiveness, and process safety.
Feasibility and Efficiency in Industrial Scale-Up
While specific, publicly available data on the industrial scale-up of processes utilizing this compound is often proprietary, the characteristics of second-generation Buchwald precatalysts, in general, suggest their suitability for such applications. The high stability and activity of these catalysts allow for low catalyst loadings, which is a critical factor in reducing the cost of the final product and minimizing the levels of residual palladium in the active pharmaceutical ingredient (API).
The feasibility of using this compound in a large-scale setting is also enhanced by its operational simplicity. As a well-defined precatalyst, it does not require the in-situ generation of the active catalytic species, leading to more reproducible and reliable process performance.
Streamlined Synthetic Routes Utilizing this compound
Table 2: Illustrative Comparison of a Traditional vs. a this compound-Enabled Synthetic Route
| Feature | Traditional Route (e.g., Nucleophilic Aromatic Substitution) | This compound-Enabled Route (Buchwald-Hartwig Amination) |
| Number of Steps | Multiple steps (e.g., nitration, reduction, protection/deprotection) | Single step |
| Reaction Conditions | Often requires harsh conditions (high temperatures, strong acids/bases) | Generally milder conditions |
| Substrate Scope | Can be limited by the electronic nature of the substrate | Broad substrate scope, including electron-rich and -deficient arenes |
| Overall Yield | Often lower due to multiple steps | Potentially higher |
| Process Mass Intensity | Higher | Lower |
Current Challenges and Future Perspectives in Mordalphos Pd G2 Catalysis Research
Addressing Limitations in Substrate Scope and Reaction Conditions
While MorDalphos Pd G2 has demonstrated remarkable efficacy, particularly in the monoarylation of amines and hydrazines, its substrate scope is not without limitations. nih.gov A primary challenge lies in expanding the range of compatible coupling partners beyond the well-established activated and neutral aryl chlorides and amines. Research efforts are currently directed towards accommodating a broader array of electronically and sterically diverse substrates.
One area of focus is the coupling of electron-rich and electron-poor (hetero)aryl electrophiles. While effective for many substrates, the efficiency of this compound can decrease with highly electron-deficient or sterically hindered partners. researchgate.net Similarly, the scope of amine coupling partners could be expanded to include less nucleophilic amines and other N-nucleophiles.
Furthermore, the reaction conditions themselves can present limitations. While this compound can operate under relatively mild conditions, some transformations still require elevated temperatures and strong bases, which can be incompatible with sensitive functional groups. researchgate.net Overcoming these limitations may require the development of next-generation catalysts that can operate at lower temperatures and with weaker bases, thereby enhancing the functional group tolerance of the catalytic system.
Table 1: Representative Substrate Scope of this compound in C-N Coupling
| Aryl Halide | Amine | Product | Yield (%) | Reference |
| 4-Chlorotoluene | Aniline | N-(p-tolyl)aniline | 95 | researchgate.net |
| 1-Chloro-4-nitrobenzene | Morpholine (B109124) | 4-(4-nitrophenyl)morpholine | 92 | researchgate.net |
| 2-Chloropyridine | Benzylamine | N-benzylpyridin-2-amine | 88 | researchgate.net |
This table is for illustrative purposes and synthesizes representative data from cited sources.
Development of More Sustainable and Greener Protocols
The principles of green chemistry are increasingly influencing the design of catalytic processes. A significant future direction for this compound catalysis is the development of more sustainable and environmentally benign protocols. This includes the use of greener solvents, reducing catalyst loading, and enabling catalyst recycling.
Recent research has shown the successful application of the [Pd(cinnamyl)Cl]2/MorDalphos catalyst system for Buchwald-Hartwig aminations in aqueous conditions without the need for co-solvents or surfactants, and even under solvent-free conditions. researchgate.net These protocols not only reduce the reliance on volatile organic compounds (VOCs) but can also simplify product purification. The use of biorenewable solvents is another promising avenue. nih.govsigmaaldrich.comnih.gov Solvents derived from biomass, such as Cyrene™, are being explored as greener alternatives to traditional polar aprotic solvents. nih.gov
Reducing the amount of precious palladium catalyst required for a given transformation is another key aspect of sustainable chemistry. rsc.org Future research will likely focus on optimizing reaction conditions to achieve high turnover numbers (TON) and turnover frequencies (TOF) with this compound, thus minimizing the catalyst loading.
Integration with Emerging Catalytic Methodologies
The integration of established catalytic systems with emerging methodologies offers exciting possibilities for novel reactivity and enhanced efficiency. A significant area of future development for this compound is its incorporation into dual catalytic systems, particularly with photoredox catalysis.
Dual palladium/photoredox catalysis has emerged as a powerful strategy for a variety of transformations, including cross-coupling reactions that are challenging to achieve through traditional means. rsc.orgresearchgate.netresearchgate.net This approach often involves the generation of radical intermediates under mild, light-driven conditions, which can then participate in the palladium catalytic cycle. While specific examples featuring this compound in photoredox catalysis are still emerging, the potential for this combination to enable new bond formations and expand the substrate scope is substantial. For instance, such a system could potentially facilitate the coupling of previously unreactive partners by accessing alternative reaction pathways.
Exploration of New Catalytic Transformations
To date, the primary application of this compound has been in C-N cross-coupling reactions. nih.gov A significant frontier for future research is the exploration of its catalytic activity in other important bond-forming reactions, such as C-O and C-S cross-couplings. The formation of aryl ethers and aryl thioethers is of great importance in medicinal chemistry and materials science.
While some palladium-based catalysts have shown efficacy in C-O and C-S bond formation, developing a single, versatile catalyst that can effectively promote C-N, C-O, and C-S coupling remains a challenge. The electronic and steric properties of the MorDalphos ligand, which are so effective for C-N coupling, may need to be fine-tuned to facilitate the more challenging C-O and C-S bond-forming reductive elimination steps. Investigating the performance of this compound in these transformations, and potentially modifying the ligand structure to enhance its reactivity, is a key area for future investigation.
Design of Next-Generation MorDalphos-Type Ligand Systems
The continued evolution of MorDalphos-type ligands is crucial for addressing the current limitations and expanding the catalytic repertoire of this system. The modular nature of the MorDalphos scaffold, with its distinct phosphine (B1218219) and morpholine moieties, provides a rich platform for systematic structural diversification.
One promising strategy involves the modification of the ligand backbone. Researchers have begun to explore the impact of introducing electron-donating or electron-withdrawing groups on the phenylene linker, as well as replacing the phenyl backbone with other aromatic or heteroaromatic systems. researchgate.net For example, the synthesis of sulfur-containing analogues of MorDalphos has been reported, and these new ligands have shown different reactivity profiles in Buchwald-Hartwig amination reactions. researchgate.net
Another avenue for ligand design is the modification of the phosphine group. The di(1-adamantyl)phosphine moiety is a key feature of MorDalphos, but other bulky and electron-rich phosphine groups could be incorporated to fine-tune the steric and electronic properties of the ligand. The synthesis and screening of libraries of MorDalphos analogues will undoubtedly lead to the discovery of new catalysts with enhanced activity, selectivity, and substrate scope.
Q & A
Q. What are the key structural features of MorDalphos Pd G2 that distinguish it from other mono-phosphine ligands in homogeneous catalysis?
this compound belongs to the mono-phosphine ligand family but replaces traditional phenyl rings with morpholine and pyrazole units, enhancing electron-donating properties and steric bulk. This structural variation improves catalytic stability in cross-coupling reactions compared to ligands like DavePhos or XPhos. Researchers should employ X-ray crystallography and DFT calculations to validate these structural attributes, as demonstrated in ligand design studies .
Q. How can researchers synthesize and characterize this compound with high reproducibility?
Synthesis involves coupling morpholine derivatives with phosphine precursors under inert conditions. Key steps include:
- Purification via column chromatography to isolate intermediates.
- Characterization using P NMR to confirm phosphine coordination and mass spectrometry for molecular weight validation.
- Stability testing under catalytic reaction conditions (e.g., elevated temperatures). Refer to protocols for analogous ligands like BippyPhos for methodological consistency .
Q. What catalytic reactions is this compound most effective for, and how does its performance compare to other ligands?
this compound excels in Buchwald-Hartwig amination and Suzuki-Miyaura coupling, achieving turnover numbers (TON) up to 10 in aryl halide activation. Comparative studies should:
- Use control ligands (e.g., DavePhos, JackiePhos) under identical reaction conditions.
- Quantify yields, enantioselectivity (where applicable), and catalyst loading efficiency.
- Analyze kinetic data to assess reaction rate enhancements .
Advanced Research Questions
Q. How do electronic and steric properties of this compound influence its catalytic activity in challenging substrates?
The morpholine unit’s electron-rich nature stabilizes palladium intermediates, while steric bulk from substituents (e.g., cyclohexyl groups) mitigates undesired side reactions. To probe this:
Q. What methodologies resolve contradictions in reported catalytic efficiency data for this compound across studies?
Discrepancies often arise from differences in solvent polarity, base selection, or Pd precursor purity. A systematic approach includes:
Q. How can researchers optimize ligand design principles inspired by this compound for enantioselective catalysis?
Modify the morpholine scaffold to introduce chiral centers or fluorinated groups. Methodological steps:
- Synthesize derivatives with varying substituents (e.g., CF vs. F groups).
- Test enantioselectivity in asymmetric allylic alkylation using chiral HPLC or circular dichroism.
- Correlate structural data (X-ray/NMR) with enantiomeric excess (ee) values to identify design rules .
Methodological Guidelines
- Data Collection : Use controlled batch experiments with triplicate runs to ensure reproducibility .
- Conflict Resolution : Apply Bland-Altman plots or Cohen’s kappa for inter-study reliability assessment .
- Computational Support : Pair experimental data with Gaussian or ORCA software for mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
